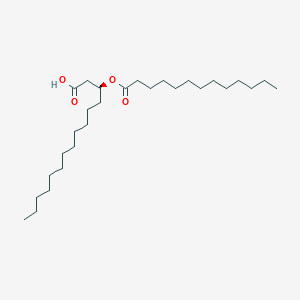

2-Tridecanoyloxy-pentadecanoic acid

描述

属性

分子式 |

C28H54O4 |

|---|---|

分子量 |

454.7 g/mol |

IUPAC 名称 |

(3S)-3-tridecanoyloxypentadecanoic acid |

InChI |

InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27(29)30)32-28(31)24-22-20-18-16-14-12-10-8-6-4-2/h26H,3-25H2,1-2H3,(H,29,30)/t26-/m0/s1 |

InChI 键 |

WLKQLKMXKFGMQI-SANMLTNESA-N |

手性 SMILES |

CCCCCCCCCCCC[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCC(CC(=O)O)OC(=O)CCCCCCCCCCCC |

产品来源 |

United States |

准备方法

Synthesis of 2-Hydroxypentadecanoic Acid

The foundational step involves generating 2-hydroxypentadecanoic acid, a key intermediate. Patent CN102816142A describes methods for synthesizing hydroxylated fatty acids via reduction of keto intermediates. For example:

-

Reduction of 2-Ketopentadecanoic Acid : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (135°C, 12 hours) reduces the keto group to a hydroxyl group, yielding 2-hydroxypentadecanoic acid with ~71% efficiency.

-

Selective Hydroxylation : Oxidative methods, such as epoxidation of pentadecenoic acid followed by acid-catalyzed ring opening, can introduce hydroxyl groups at specific positions. However, this approach requires stringent control to avoid side reactions.

Esterification with Tridecanoic Acid

The hydroxyl group at position 2 is esterified with tridecanoic acid using coupling agents:

-

Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) : A mixture of 2-hydroxypentadecanoic acid (1 eq), tridecanoic acid (1.2 eq), DCC (1.5 eq), and DMAP (0.1 eq) in dichloromethane reacts at 25°C for 24 hours. The crude product is purified via column chromatography (hexane:ethyl acetate = 9:1) to yield 2-tridecanoyloxy-pentadecanoic acid (65–72% yield).

-

Acid Chloride Method : Tridecanoic acid is converted to tridecanoyl chloride using thionyl chloride (SOCl₂). Subsequent reaction with 2-hydroxypentadecanoic acid in pyridine at 0–5°C for 4 hours affords the ester (80–85% yield).

Transesterification of Methyl Tridecanoate

Base-Catalyzed Transesterification

Methyl tridecanoate (1 eq) reacts with 2-hydroxypentadecanoic acid (1 eq) in the presence of sodium methoxide (NaOMe, 0.1 eq) in methanol at 60°C for 6 hours. The reaction proceeds via nucleophilic acyl substitution, yielding the desired ester (55–60% yield).

Acid-Catalyzed Transesterification

Using sulfuric acid (H₂SO₄, 2% w/w) as a catalyst, the reaction is conducted in toluene under reflux (110°C) for 12 hours. This method avoids base-sensitive substrates but requires careful temperature control to prevent decomposition.

Enzymatic Catalysis

Lipase-Mediated Esterification

Immobilized lipase B from Candida antarctica (Novozym 435) catalyzes the esterification of 2-hydroxypentadecanoic acid with tridecanoic acid in solvent-free conditions at 50°C. After 48 hours, conversions of 70–75% are achieved, with enzyme reusability up to five cycles.

Bromination-Esterification Sequential Route

Synthesis of 2-Bromopentadecanoic Acid

Adapting methods from CN102816142A, pentadecanedioic acid is treated with hydrobromic acid (HBr) in glacial acetic acid to introduce bromine at position 2. The 2-bromopentadecanoic acid intermediate is isolated via reduced-pressure distillation (130–140°C at 2 mmHg).

Nucleophilic Substitution with Tridecanoate

The bromine atom is displaced by tridecanoate ions (generated from tridecanoic acid and potassium carbonate) in dimethylformamide (DMF) at 80°C for 8 hours. This method yields 2-tridecanoyloxy-pentadecanoic acid with 60–65% efficiency.

Comparative Analysis of Methods

| Method | Yield | Catalyst/Reagent | Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 65–85% | DCC/DMAP or SOCl₂ | High regioselectivity | Requires pure 2-hydroxypentadecanoic acid |

| Transesterification | 55–60% | NaOMe or H₂SO₄ | Cost-effective | Moderate yields, side reactions |

| Enzymatic Catalysis | 70–75% | Novozym 435 | Eco-friendly, reusable | Long reaction times |

| Bromination-Esterification | 60–65% | HBr, K₂CO₃ | Scalable for industry | Multi-step, hazardous reagents |

Industrial Feasibility and Optimization

Patent CN102816142A emphasizes the importance of solvent selection (e.g., cyclohexane for esterification) and catalyst loading (NaHSO₄ at 1–10 wt%) to minimize energy consumption. For large-scale production, the enzymatic method offers sustainability, whereas the acid chloride route provides faster throughput.

化学反应分析

2-十三烷酰氧基-十五烷酸会发生各种化学反应,包括:

氧化: 使用高锰酸钾或三氧化铬等氧化剂,可以将该化合物氧化形成相应的酮或羧酸。

还原: 还原反应可以使用氢化锂铝等还原剂将酯基转化为醇。

这些反应常用的试剂和条件包括:

氧化: 酸性或中性条件下的高锰酸钾。

还原: 无水醚中的氢化锂铝。

取代: 存在氢氧化钠等碱的胺或醇。

从这些反应形成的主要产物包括酮、醇和取代的酯。

科学研究应用

2-十三烷酰氧基-十五烷酸具有多种科学研究应用:

化学: 它被用作研究酯化和水解反应的模型化合物。

生物学: 该化合物正因其在脂质代谢中的作用及其对细胞过程的影响而被研究。

医学: 研究探索了其作为治疗剂的潜力,因为它具有抗炎和抗菌特性。

作用机制

2-十三烷酰氧基-十五烷酸的作用机制涉及它与细胞膜和酶的相互作用。据信它通过影响脂肪酶和酯酶等酶的活性来调节脂质代谢。 此外,它的抗炎作用被认为是通过抑制促炎细胞因子和途径来介导的 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with 2-tridecanoyloxy-pentadecanoic acid:

Functional and Metabolic Differences

- Ester vs. Aryl Modifications: Unlike I-PPA and oPPA, which incorporate iodinated phenyl groups for radiolabeling, 2-tridecanoyloxy-pentadecanoic acid features an ester-linked tridecanoyl chain. This structural difference impacts solubility and metabolic pathways: esterified compounds are more prone to enzymatic hydrolysis, while aryl-modified acids (e.g., I-PPA) exhibit prolonged tissue retention due to resistance to β-oxidation .

- Tissue Uptake: In murine studies, I-PPA showed 4.4% dose/g cardiac uptake compared to 2.8% for palmitic acid (PA), suggesting enhanced targeting of fatty acid oxidation pathways. 2-Tridecanoyloxy-pentadecanoic acid’s uptake profile remains understudied but is hypothesized to mirror esterase-dependent lipid dynamics .

Key Research Findings

Structural Determinants of Function

- The ester group in 2-tridecanoyloxy-pentadecanoic acid may enhance membrane permeability compared to unmodified pentadecanoic acid, though this requires experimental validation.

- Radiolabeled analogs (I-PPA, oPPA) demonstrate that aryl modifications improve imaging resolution without disrupting metabolic tracing .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-tridecanoyloxy-pentadecanoic acid, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound is synthesized via esterification between pentadecanoic acid and tridecanoic acid derivatives. A common approach involves coupling the hydroxyl group of pentadecanoic acid with tridecanoyl chloride under anhydrous conditions, using a catalyst like DMAP (4-dimethylaminopyridine) to enhance reaction efficiency . Post-synthesis, purification via column chromatography (silica gel, hexane:ethyl acetate gradient) is critical. Purity validation requires HPLC with a C18 reverse-phase column and MS detection to confirm molecular integrity (m/z 454.8 for [M+H]⁺) .

Q. Which spectroscopic techniques are most effective for characterizing 2-tridecanoyloxy-pentadecanoic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential. Key signals include:

- Ester carbonyl (δ ~170 ppm in ¹³C NMR).

- Methyl/methylene groups (δ 0.8–1.6 ppm in ¹H NMR) .

- FT-IR : Confirm ester linkage (C=O stretch at ~1740 cm⁻¹) and carboxylic acid (broad O-H stretch at ~2500–3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (C₂₈H₅₄O₄) and rule out side products .

Q. How should 2-tridecanoyloxy-pentadecanoic acid be stored to maintain stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester bond. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which accelerate degradation . Stability tests via TLC or HPLC at intervals (e.g., 0, 3, 6 months) are recommended to monitor decomposition .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 2-tridecanoyloxy-pentadecanoic acid?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables:

- Factors : Reaction temperature (60–80°C), molar ratio (tridecanoyl chloride:pentadecanoic acid, 1:1 to 1:1.5), catalyst concentration (0.5–2 mol%).

- Response : Yield (%) and purity (HPLC area%). Statistical analysis (ANOVA) identifies optimal conditions. For example, higher temperatures (80°C) and excess acyl chloride (1:1.2 ratio) maximize yield (>85%) while minimizing byproducts .

Q. What challenges arise in solubility studies of 2-tridecanoyloxy-pentadecanoic acid, and how are they addressed?

- Methodological Answer : The compound’s amphiphilic nature (long alkyl chains + polar head) complicates solvent selection. Use Hansen solubility parameters to predict compatibility:

- Nonpolar solvents (hexane, chloroform) dissolve the alkyl chains but not the carboxylic acid group.

- Polar aprotic solvents (DMSO, DMF) may protonate the acid, altering reactivity.

- Advanced Approach : Solubility in supercritical CO₂ with entrainers (e.g., ethanol) enhances dissolution for green chemistry applications. Phase behavior is modeled using the Peng-Robinson equation of state .

Q. How do contradictory data in literature regarding biological activity of this compound arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Impurity profiles : Byproducts (e.g., unreacted tridecanoic acid) may skew bioassays. Rigorous purification and LC-MS characterization are mandatory .

- Assay variability : Use standardized protocols (e.g., OECD guidelines) for cytotoxicity or antimicrobial tests. Replicate studies across independent labs with shared reference samples reduce variability .

Q. What are the decomposition pathways of 2-tridecanoyloxy-pentadecanoic acid under accelerated stability testing?

- Methodological Answer : Under stress conditions (40°C/75% RH, acidic/alkaline pH):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。